2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide” is a chemical compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position . The compound also contains an acetamide group, which is attached to the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative, is a fluorinated building block that participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 2-Chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34 °C and a density of 1.417 g/mL at 25 °C .Scientific Research Applications
Thrombin Inhibition
Compounds structurally related to "2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-thienylmethyl)acetamide" have been explored as potent thrombin inhibitors. For example, 2-(2-Chloro-6-fluorophenyl)acetamides, possessing difluoro-2-aryl/heteroaryl-ethylamine P3 and oxyguanidine P1 substituents, demonstrated significant thrombin inhibitory activity, with Ki values ranging from 0.9 to 33.9 nM (Lee et al., 2007). This suggests that derivatives of the compound might also find applications in the development of new anticoagulant therapies.
Heterocyclic Synthesis
Research into fluorine-containing heterocycles has shown the synthesis and reactions of new 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno [2,3-b]pyridines. These compounds, which share a similar structure to "this compound," underwent reactions to yield new pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazines (Abdel-Monem et al., 2001). These findings highlight the role of such compounds in synthesizing novel heterocyclic structures with potential biological activities.
Biological Activity and SynthesisA study on substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides revealed the synthesis, reactions, and evaluation of biological activity of these compounds. Starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, a series of functionalized 3-(substituted amino)thieno[2,3-b]pyridines were prepared, some of which showed strong herbicide antidote properties (Dotsenko et al., 2019). This suggests the potential agricultural applications of compounds related to "this compound."
Advanced Material Synthesis
Further applications might involve the synthesis of advanced materials, as indicated by methodologies and reactions involving similar compounds. For instance, the development of scaleable synthesis routes for certain inhibitors points towards applications in material science and pharmaceutical manufacturing (Ashwood et al., 2004).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound has high reactivity, which suggests that it may interact with various biological targets .
Biochemical Pathways
The compound’s high reactivity suggests that it may influence a variety of biochemical processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and its interactions with biological targets . .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2OS/c14-10-4-8(13(15,16)17)6-18-11(10)5-12(20)19-7-9-2-1-3-21-9/h1-4,6H,5,7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDCOJZWNGAALN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.